molecular formula C10H20ClNO2 B2619529 tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride CAS No. 2089245-14-5

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride

Cat. No.: B2619529
CAS No.: 2089245-14-5
M. Wt: 221.73
InChI Key: FNTUZXRGYYMCBP-DDWIOCJRSA-N
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Description

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl ester group attached to the piperidine ring, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride typically involves the protection of the piperidine nitrogen and the carboxyl group. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired tert-butyl ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl ester group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the piperidine ring and the tert-butyl ester group. These features confer distinct reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R)-piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUZXRGYYMCBP-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089245-14-5
Record name tert-butyl (3R)-piperidine-3-carboxylate hydrochloride
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